molecular formula C13H16Cl2N4O2 B14786590 5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride

5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride

Cat. No.: B14786590
M. Wt: 331.19 g/mol
InChI Key: GYJZUKVXUVLWOM-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride is a complex organic compound that features a nitrophenyl group, a pyrrolidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The imidazole ring is then introduced via condensation reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl derivatives: Compounds like 4-nitrophenyl chloroformate share the nitrophenyl group and exhibit similar reactivity.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid, have comparable structural features.

    Imidazole derivatives: Compounds like 1H-imidazole-4-carboxamide share the imidazole ring and have similar chemical properties.

Uniqueness

5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C13H16Cl2N4O2

Molecular Weight

331.19 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride

InChI

InChI=1S/C13H14N4O2.2ClH/c18-17(19)10-5-3-9(4-6-10)12-8-15-13(16-12)11-2-1-7-14-11;;/h3-6,8,11,14H,1-2,7H2,(H,15,16);2*1H

InChI Key

GYJZUKVXUVLWOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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